LogP Advantage of the 3,4-Difluoro Pattern Over Non-Fluorinated Parent for CNS Drug Design
The 3,4-difluoro substitution increases calculated LogP by +0.28 log units relative to the non-fluorinated parent 3-phenyl-3-hydroxypropanenitrile, moving lipophilicity into a range that improves predicted blood-brain barrier permeability while remaining within typical oral drug-likeness guidelines (LogP < 5). The target compound's LogP of 1.91 (calculated) versus 1.63 for the non-fluorinated analog is consistent with the well-established electronic effect of vicinal fluorine atoms that withdraw electron density and increase hydrophobicity without adding significant steric bulk.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 1.91 (calculated) |
| Comparator Or Baseline | 3-Phenyl-3-hydroxypropanenitrile (CAS 17190-29-3): LogP = 1.63 (calculated) |
| Quantified Difference | ΔLogP = +0.28 (target more lipophilic by ~0.3 log units) |
| Conditions | Predicted LogP values from vendor-provided computed data; general applicability in QSAR models for CNS drug design |
Why This Matters
A LogP difference of ~0.3 log units can shift predicted blood-brain barrier penetration by a measurable margin, making the 3,4-difluoro compound the preferred intermediate for CNS-targeted drug candidates where optimal lipophilicity is critical.
